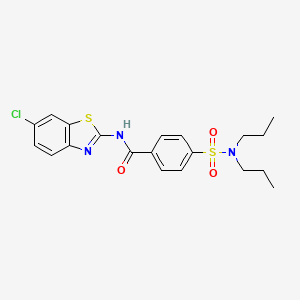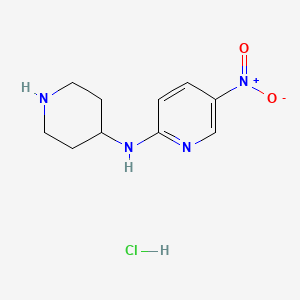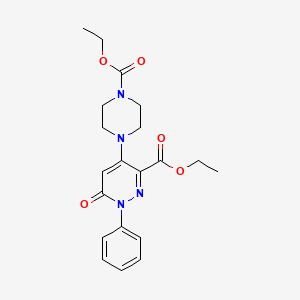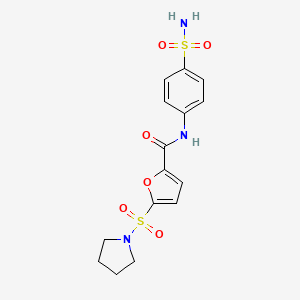![molecular formula C24H22N4O3 B2824149 7-benzyl-6-(indoline-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione CAS No. 1021216-27-2](/img/structure/B2824149.png)
7-benzyl-6-(indoline-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-benzyl-6-(indoline-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione” is a complex organic molecule that contains several functional groups and rings, including an indoline ring and a pyrrolopyrimidine ring . These types of compounds are often synthesized for their potential medicinal properties .
Applications De Recherche Scientifique
Chemical Synthesis and Structural Studies
Synthesis of Polynuclear Heterocyclic Systems : The compound is involved in the synthesis of complex polynuclear heterocyclic systems like pyrimido-pyrrolo-quinoxaline and pyrimido-pyrrolo-benzotriazine derivatives, indicating its role in creating new chemical entities with potential bioactive properties (Tsupak & Shevchenko, 2006).
Properties and Oxidation Potential : Studies reveal the aromatic nature and unique electron properties of derivatives, with specific compounds demonstrating the ability to oxidize amines and alcohols in an autorecycling process, a feature that might be valuable in chemical synthesis or environmental applications (Mitsumoto & Nitta, 2004).
Photochemical and Electrochemical Properties : Research on 10-dimethylamino derivatives of benzo[h]quinoline and benzo[h]quinazolines, chemically related to the queried compound, showcases interesting properties like high basicity, luminescence, and distinctive proton behavior, hinting at potential applications in materials science or as fluorescent markers (Pozharskii et al., 2016).
Potential Pharmacological Applications
Antithrombotic Effects : Derivatives of the compound have been synthesized and identified as antithrombotic agents, demonstrating the compound's potential as a precursor in the development of new therapeutic agents (Furrer, Wágner, & Fehlhaber, 1994).
Synthesis of Novel Heterocycles : The compound is used in the synthesis of novel heterocycles, which are crucial in drug discovery for developing new medications with potential therapeutic benefits across various disease states (Ghozlan et al., 2017).
Material Science and Catalysis
Catalytic Applications : The compound's structure and reactivity are pivotal in catalysis, with studies indicating its use in synthesizing benzo[f]pyrido[1,2-a]indole-6,11-dione derivatives, showcasing its potential in material synthesis and industrial chemistry (Liu & Sun, 2012).
Multicomponent Synthesis : It serves as a crucial component in multicomponent reactions, leading to the formation of structurally diverse and potentially bioactive compounds, indicating its role in the advancement of combinatorial chemistry and drug development (Rahmani et al., 2018).
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with biological systems. Many heterocyclic compounds have medicinal properties and interact with various enzymes or receptors in the body . Without specific studies, it’s hard to say what the mechanism of action of this compound might be.
Orientations Futures
Propriétés
IUPAC Name |
7-benzyl-6-(2,3-dihydroindole-1-carbonyl)-1,3-dimethylpyrrolo[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-25-21-18(22(29)26(2)24(25)31)14-20(28(21)15-16-8-4-3-5-9-16)23(30)27-13-12-17-10-6-7-11-19(17)27/h3-11,14H,12-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCLYTBVNIPUOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C54)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-methyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2824076.png)

![2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2824080.png)

![(2,5-Dimethylpyrazol-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2824083.png)
![N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2824084.png)


![1-(2,2-Difluoroethyl)-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2824088.png)
